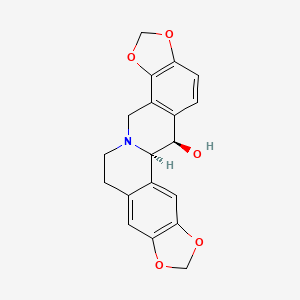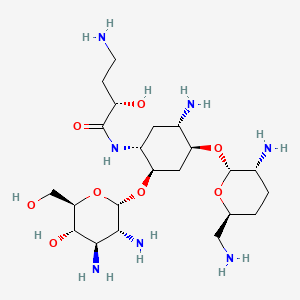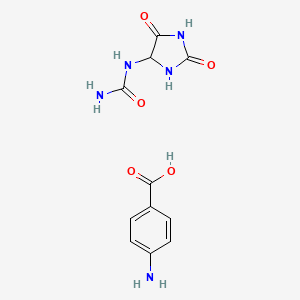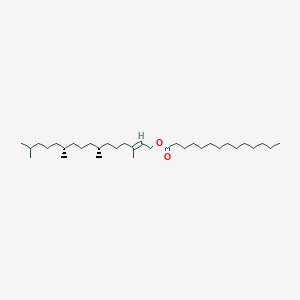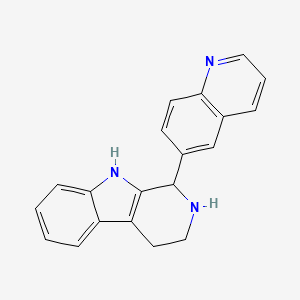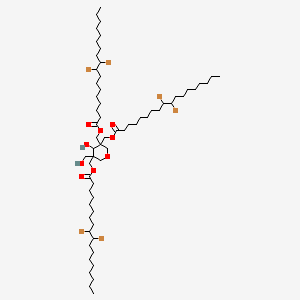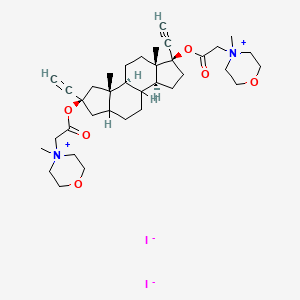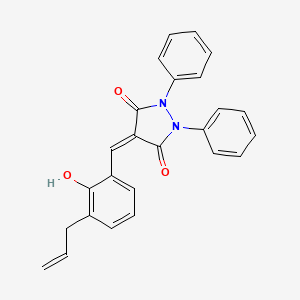![molecular formula C21H26ClNO2 B12779573 [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride CAS No. 860229-23-8](/img/structure/B12779573.png)
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride typically involves the formation of the piperidine ring followed by functionalization. One common method involves the reaction of 4-phenylpiperidine with 2-phenylethyl bromide under basic conditions to form the desired product. The acetate group can be introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a ligand in binding studies to understand receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Phenylpiperidine: A piperidine derivative with a phenyl group at the 4-position.
2-Phenylethylamine: An amine with a phenylethyl group.
Uniqueness
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, providing distinct pharmacological and chemical properties.
Propiedades
Número CAS |
860229-23-8 |
|---|---|
Fórmula molecular |
C21H26ClNO2 |
Peso molecular |
359.9 g/mol |
Nombre IUPAC |
[4-phenyl-1-(2-phenylethyl)piperidin-4-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-18(23)24-21(20-10-6-3-7-11-20)13-16-22(17-14-21)15-12-19-8-4-2-5-9-19;/h2-11H,12-17H2,1H3;1H |
Clave InChI |
WQUUPFMHEQIXIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


